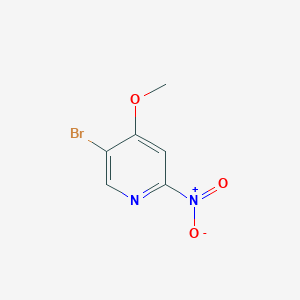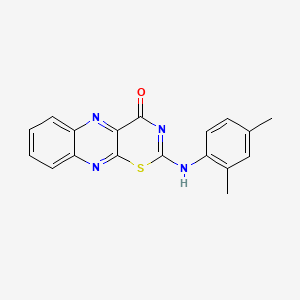
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2,4-dimethylphenyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2,4-dimethylphenyl)amino)- is a heterocyclic compound that features a thiazinoquinoxaline core structure.
Preparation Methods
The synthesis of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2,4-dimethylphenyl)amino)- typically involves the reaction of quinoxaline derivatives with thiazine precursors under specific conditions. The reaction conditions often include the use of eco-compatible catalysts and solvents to ensure a sustainable synthesis process . Industrial production methods may involve scaling up these reactions while maintaining the efficiency and yield of the desired product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can lead to the formation of reduced thiazinoquinoxaline derivatives.
Scientific Research Applications
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2,4-dimethylphenyl)amino)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its potential anticancer properties are being explored, particularly in targeting specific cancer cell lines.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer cells, it may induce apoptosis by interacting with key signaling pathways .
Comparison with Similar Compounds
Similar compounds to 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2,4-dimethylphenyl)amino)- include:
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-[(4-methylphenyl)amino]-: This compound has a similar structure but with a different substituent on the phenyl ring.
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-[(4-fluorophenyl)amino]-: The presence of a fluorine atom can significantly alter its chemical properties and biological activity.
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-[(2,4,6-trimethylphenyl)amino]-: This compound has additional methyl groups, which may affect its reactivity and interactions with biological targets.
Properties
CAS No. |
154371-23-0 |
|---|---|
Molecular Formula |
C18H14N4OS |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-(2,4-dimethylanilino)-[1,3]thiazino[5,6-b]quinoxalin-4-one |
InChI |
InChI=1S/C18H14N4OS/c1-10-7-8-12(11(2)9-10)21-18-22-16(23)15-17(24-18)20-14-6-4-3-5-13(14)19-15/h3-9H,1-2H3,(H,21,22,23) |
InChI Key |
NEKSNUSAOUVEEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=O)C3=NC4=CC=CC=C4N=C3S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13138297.png)
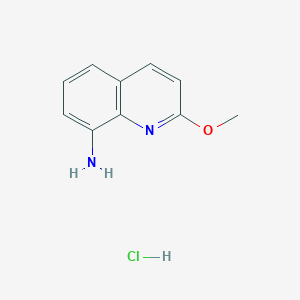


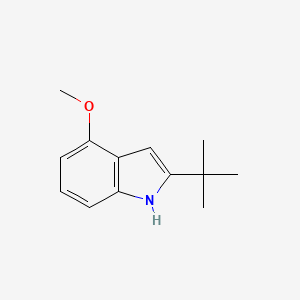
![4-O-benzyl 10-O-tert-butyl (1R,8R)-7-(aminomethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13138320.png)
![2-(2-([2,2'-Bithiophen]-5-yl)vinyl)quinolin-8-ol](/img/structure/B13138327.png)

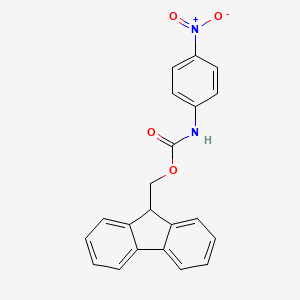
![2,7-Dibromotricyclo[6.2.0.03,6]deca-1,3(6),7-triene](/img/structure/B13138346.png)
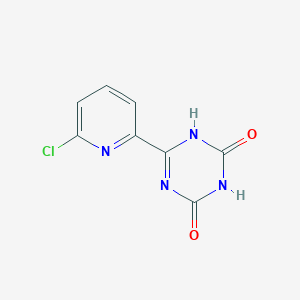
![[3,4'-Bipyridin]-5-amine, N-[(4-chloro-3-fluorophenyl)methyl]-](/img/structure/B13138366.png)
![Tetracosanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt](/img/structure/B13138380.png)
